molecular formula C19H23NO3S B2978844 2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1396886-95-5

2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2978844
CAS No.: 1396886-95-5
M. Wt: 345.46
InChI Key: ZNRHPNURTSIOIG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with two methoxy groups, a piperidine ring substituted with a thiophene group, and an ethanone functional group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core phenyl and piperidine rings. The phenyl ring is often synthesized through a Friedel-Crafts acylation reaction, while the piperidine ring can be constructed using a cyclization reaction. The final step involves coupling these two components through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be employed as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of advanced materials and specialty chemicals. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.

  • Piperidine derivatives: Compounds featuring piperidine rings with various substituents.

  • Thiophene derivatives: Compounds containing thiophene rings in different positions.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone stands out due to its combination of methoxy-substituted phenyl, piperidine, and thiophene groups. This unique structure provides distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-17-4-3-14(11-18(17)23-2)12-19(21)20-8-5-15(6-9-20)16-7-10-24-13-16/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRHPNURTSIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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